15-Aza-24-methylene-D-homocholestadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Aza-24-methylene-D-homocholestadiene is a synthetic azasteroid compound with the molecular formula C28H45NO and a molecular weight of 411.66 g/mol It is known for its unique structure, which includes a nitrogen atom replacing one of the carbon atoms in the steroid framework
Vorbereitungsmethoden
The synthesis of 15-Aza-24-methylene-D-homocholestadiene involves several steps, starting from readily available steroid precursorsThe reaction conditions often involve the use of strong bases and specific catalysts to facilitate these transformations . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
15-Aza-24-methylene-D-homocholestadiene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
15-Aza-24-methylene-D-homocholestadiene has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the behavior of azasteroids and their interactions with various reagents. In biology, it has been investigated for its effects on sterol biosynthesis and its potential as an antifungal agent . In medicine, this compound is being explored for its potential therapeutic applications, including its ability to inhibit specific enzymes involved in cholesterol metabolism . Additionally, it has industrial applications in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 15-Aza-24-methylene-D-homocholestadiene involves the inhibition of specific enzymes in the sterol biosynthesis pathway. It specifically targets the reduction of the sterol C-14(15) double bond, leading to the accumulation of sterol intermediates and the inhibition of ergosterol synthesis . This inhibition disrupts the normal function of cell membranes in fungi, making it a potent antifungal agent. The molecular targets and pathways involved in this mechanism are critical for understanding its biological effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
15-Aza-24-methylene-D-homocholestadiene is unique among azasteroids due to its specific structural features and biological activity. Similar compounds include other azasteroids such as 15-Aza-D-homo-5α-ergosta-8,14,24(28)-trien-3β-ol and 15-Azasterol . These compounds share similar structural elements but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its ability to specifically inhibit the sterol C-14(15) double bond reduction, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C28H45NO |
---|---|
Molekulargewicht |
411.7 g/mol |
IUPAC-Name |
10a,12a-dimethyl-1-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol |
InChI |
InChI=1S/C28H45NO/c1-18(2)19(3)7-8-20(4)24-13-16-29-26-23-10-9-21-17-22(30)11-14-27(21,5)25(23)12-15-28(24,26)6/h18,20-22,24,30H,3,7-17H2,1-2,4-6H3 |
InChI-Schlüssel |
JZFNKAMRJSGWIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=C)CCC(C)C1CCN=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.